(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

Chiral derivatization Antiarrhythmic drug analysis Reversed-phase HPLC

Select (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (S-NEIT) for validated HPLC methods requiring baseline resolution (R≥1.5) of propafenone enantiomers where alternatives RAMBI and RBEIT fail. This naphthyl-based CDA delivers 2.3-2.5× superior sensitivity for bupropion enantiomers vs (R)-MBIT, enables free-solution CE of amino acids with larger separation factors than phenyl-based SAMBI, and serves as a biochemical probe for cytochrome P450, acetylcholinesterase, and monoamine oxidase studies.

Molecular Formula C13H11NS
Molecular Weight 213.3 g/mol
CAS No. 131074-55-0
Cat. No. B1588286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate
CAS131074-55-0
Molecular FormulaC13H11NS
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N=C=S
InChIInChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
InChIKeyPGJWLIIUEIYCSF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate CAS 131074-55-0: High-Performance Chiral Derivatizing Agent for HPLC and CE Enantioseparation


(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (also designated (S)-NEIT or SNEIT), CAS 131074-55-0, is a homochiral isothiocyanate-based derivatizing agent (CDA) with the molecular formula C₁₃H₁₁NS and a molecular weight of 213.30 g/mol . This compound features a naphthyl chromophore attached to an (S)-configured chiral center bearing the reactive –N=C=S functional group, which readily couples with primary and secondary amines to form stable diastereomeric thiourea derivatives [1]. As a CDA, it is employed in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods for the enantiomeric resolution of chiral amines, amino acids, and pharmaceutical compounds. The compound is commercially available at purities of ≥95–97%, with a density of 1.154 g/mL at 20°C and a predicted boiling point of 354.4±11.0°C .

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: Why In-Class Chiral Derivatizing Agents Cannot Be Interchanged


Chiral derivatizing agents within the homochiral isothiocyanate class exhibit widely divergent chromatographic performance and enantioselectivity profiles that preclude direct substitution. The naphthyl-based chromophore of (S)-NEIT provides fundamentally different hydrophobic retention characteristics and UV absorptivity compared with phenyl-based analogs such as (S)-1-phenylethyl isothiocyanate (SAMBI) or (R)-α-methylbenzyl isothiocyanate (RAMBI/MBIT) [1]. Furthermore, the stereochemical configuration (S versus R) and the regiochemistry of the naphthyl substitution (1-naphthyl versus 2-naphthyl) critically modulate diastereomeric recognition and separation efficiency [2]. Consequently, procurement of the incorrect isothiocyanate CDA—even one of the same nominal class—can result in incomplete enantioseparation (resolution factor R < 1.5), elevated limits of detection, or total failure to resolve critical enantiomer pairs [3].

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: Quantitative Differentiation Evidence Versus Comparator CDAs


(S)-NEIT Achieves Baseline Resolution of Propafenone Enantiomers Where Other HDAs Fail to Separate

In a comparative study of four homochiral derivatizing agents (HDAs) for the HPLC enantioseparation of four chiral antiarrhythmic drugs, (S)-NEIT was uniquely capable of achieving complete separation (resolution factor R ≥ 1.5) of propafenone (PRO) enantiomers among the non-carbohydrate HDAs evaluated. By contrast, neither (R)-α-methylbenzyl isothiocyanate (RAMBI) nor (R)-1-(2-naphthyl)ethyl isothiocyanate (RBEIT) could achieve baseline resolution for PRO [1]. For tocainide (TOC), (S)-NEIT achieved baseline resolution comparable to the other three HDAs, but its unique performance with PRO establishes a differentiated applicability profile [1]. Additionally, (S)-NEIT was specifically selected for developing validated analytical procedures for determining enantiomeric composition of TOC in human urine and blood serum [1].

Chiral derivatization Antiarrhythmic drug analysis Reversed-phase HPLC

(S)-NEIT Delivers Sub-0.05 µg/mL Detection Limits for Bupropion Enantioseparation with Validated Precision

In a validated HPLC method for enantioseparation of (RS)-bupropion, diastereomers prepared with (S)-NEIT achieved a limit of detection (LOD) of 0.040–0.043 µg/mL for each diastereomer [1]. This represents a 2.3- to 2.5-fold improvement in sensitivity compared with diastereomers prepared using (R)-α-methyl benzyl isothiocyanate ((R)-MBIT), which demonstrated LOD values of 0.092–0.099 µg/mL under comparable reversed-phase conditions [1]. The method using (S)-NEIT was fully validated for accuracy, precision, and linearity, establishing it as a robust analytical procedure for pharmaceutical quality control applications [1].

Antidepressant analysis Method validation Limit of detection

(S)-NEIT Outperforms (S)-SAMBI in Separation Factor for Valine and Phenylalanine Enantioseparation by Capillary Electrophoresis

In free-solution capillary electrophoresis (FSCE) of derivatized amino acids, (S)-NEIT provided larger separation factors (α) for valine and phenylalanine diastereomers compared with (S)-1-phenylethyl isothiocyanate ((S)-SAMBI) [1]. While the study reports the directional superiority (larger α for (S)-NEIT) for these two amino acids, alanine derivatives showed nearly identical α values between the two reagents [1]. Notably, (S)-SAMBI-derivatized amino acids consistently exhibited longer migration times than their (S)-NEIT-derivatized counterparts under identical electrophoretic conditions, indicating that (S)-NEIT offers a favorable balance of resolution efficiency and reduced analysis time [1].

Amino acid analysis Capillary electrophoresis Non-UV-absorbing analytes

(S)-NEIT Demonstrates Validated Performance for Selenomethionine Enantioseparation Using Microwave-Accelerated Derivatization

A validated HPLC method for the enantioseparation of selenomethionine (SeMet) was developed using (S)-NEIT, employing microwave irradiation to accelerate the derivatization reaction, while a comparator method using (R)-methyl benzyl isothiocyanate (MBIC) relied on conventional stirring at room temperature [1]. Both methods were validated for accuracy, precision, and limit of detection, and diastereomers were successfully resolved on a reversed-phase column using triethyl ammonium phosphate buffer and acetonitrile [1]. The study demonstrates that (S)-NEIT is compatible with microwave-assisted protocols, which can substantially reduce sample preparation time in high-throughput analytical workflows [1].

Selenium amino acids Microwave-assisted derivatization Reversed-phase HPLC

Naphthyl Chromophore of (S)-NEIT Provides Enhanced UV Detection and Hydrophobic Retention Versus Phenyl-Based Isothiocyanate CDAs

The 1-naphthyl moiety of (S)-NEIT confers distinct physicochemical advantages over phenyl-based isothiocyanate CDAs such as (S)-SAMBI and (R)-MBIT. The extended π-conjugated naphthyl system provides stronger UV chromophoric properties, enabling sensitive detection of derivatized analytes without requiring additional chromophoric tagging [1]. Additionally, the increased hydrophobicity of the naphthyl group enhances reversed-phase chromatographic retention, facilitating separation of diastereomers on standard C18 columns [1]. These structural features differentiate (S)-NEIT from simpler phenyl-based CDAs in applications requiring high detection sensitivity or optimal reversed-phase retention behavior [2].

Chromophore design UV detection sensitivity Reversed-phase retention

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate CAS 131074-55-0: Optimal Procurement Scenarios Based on Quantitative Evidence


Enantioseparation of Propafenone and Structurally Related Antiarrhythmic Amines

(S)-NEIT is the indicated CDA for laboratories developing or validating HPLC methods for propafenone enantiomer analysis, as it achieves baseline resolution (R ≥ 1.5) where non-carbohydrate alternatives RAMBI and RBEIT fail . This agent has also been validated for tocainide enantiomeric composition determination in human urine and serum, making it suitable for pharmacokinetic and bioequivalence studies of chiral antiarrhythmic drugs .

High-Sensitivity Enantioseparation of Bupropion and Selenomethionine

Procure (S)-NEIT for analytical workflows requiring validated sub-0.05 µg/mL detection limits for bupropion enantiomers, where it provides approximately 2.3- to 2.5-fold superior sensitivity compared with (R)-MBIT . The agent is also validated for selenomethionine enantioseparation using microwave-accelerated derivatization protocols, supporting high-throughput applications in pharmaceutical quality control and nutritional supplement analysis [1].

Capillary Electrophoresis of Non-UV-Absorbing Chiral Amino Acids

Select (S)-NEIT for free-solution capillary electrophoresis of amino acids, particularly valine and phenylalanine, where it provides larger separation factors (α) than phenyl-based (S)-SAMBI while enabling shorter migration times . The naphthyl chromophore eliminates the need for indirect detection of non-UV-absorbing analytes, streamlining method development for amino acid enantiomer analysis in biochemical and metabolomics research .

Biochemical Probe for Cytochrome P450 and Enzyme Inhibition Studies

For research laboratories investigating cytochrome P450 enzyme inhibition, acetylcholinesterase activity, nitroredutase substrate specificity, or monoamine oxidase interactions, (S)-NEIT has established utility as a biochemical probe with documented enzyme-substrate and inhibitor interactions . This application extends beyond analytical derivatization into mechanistic enzymology and drug metabolism research.

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